molecular formula C9H9Cl2N3 B11875337 8-Chloro-4-hydrazinoquinoline hydrochloride CAS No. 1170966-61-6

8-Chloro-4-hydrazinoquinoline hydrochloride

Cat. No.: B11875337
CAS No.: 1170966-61-6
M. Wt: 230.09 g/mol
InChI Key: OVTGVXDNKZBWOC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-4-hydrazinoquinoline hydrochloride typically involves the reaction of 8-chloroquinoline with hydrazine hydrate under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and pressure, to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

8-Chloro-4-hydrazinoquinoline hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction may produce hydrazine derivatives .

Mechanism of Action

The mechanism of action of 8-Chloro-4-hydrazinoquinoline hydrochloride involves its interaction with specific molecular targets, such as enzymes and proteins. It can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. This interaction can disrupt various biochemical pathways, leading to changes in cellular function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Chloro-4-hydrazinoquinoline hydrochloride is unique due to the presence of the chlorine atom at the 8-position, which can influence its chemical reactivity and biological activity. This structural feature can enhance its binding affinity to specific molecular targets, making it a valuable compound in research and development .

Properties

CAS No.

1170966-61-6

Molecular Formula

C9H9Cl2N3

Molecular Weight

230.09 g/mol

IUPAC Name

(8-chloroquinolin-4-yl)hydrazine;hydrochloride

InChI

InChI=1S/C9H8ClN3.ClH/c10-7-3-1-2-6-8(13-11)4-5-12-9(6)7;/h1-5H,11H2,(H,12,13);1H

InChI Key

OVTGVXDNKZBWOC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN=C2C(=C1)Cl)NN.Cl

Origin of Product

United States

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